
Di-tert-butyl trimethylsilyl hydrogen orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is a chemical compound that features a unique combination of tert-butyl and trimethylsilyl groups attached to an orthosilicate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl trimethylsilyl hydrogen orthosilicate typically involves the reaction of trimethylsilyl chloride with di-tert-butyl orthosilicate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Trimethylsilyl chloride and di-tert-butyl orthosilicate are prepared and purified.
Reaction Setup: The reactants are mixed in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Reaction Conditions: The mixture is stirred at a controlled temperature, typically around room temperature, for several hours.
Product Isolation: The reaction mixture is then subjected to purification techniques such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl trimethylsilyl hydrogen orthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form orthosilicic acid and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine dioxide and hydrogen peroxide.
Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Substitution: Various substituted silanes.
Hydrolysis: Orthosilicic acid and tert-butyl alcohol.
Scientific Research Applications
Di-tert-butyl trimethylsilyl hydrogen orthosilicate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of di-tert-butyl trimethylsilyl hydrogen orthosilicate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric protection, while the orthosilicate core can participate in various chemical reactions. The tert-butyl groups enhance the compound’s stability and solubility in organic solvents.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: A common reagent used in organic synthesis.
Di-tert-butyl Orthosilicate: A precursor in the synthesis of organosilicon compounds.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with similar properties.
Uniqueness
Di-tert-butyl trimethylsilyl hydrogen orthosilicate is unique due to its combination of tert-butyl and trimethylsilyl groups, which provide a balance of stability, reactivity, and solubility. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88221-39-0 |
|---|---|
Molecular Formula |
C11H28O4Si2 |
Molecular Weight |
280.51 g/mol |
IUPAC Name |
hydroxy-bis[(2-methylpropan-2-yl)oxy]-trimethylsilyloxysilane |
InChI |
InChI=1S/C11H28O4Si2/c1-10(2,3)13-17(12,14-11(4,5)6)15-16(7,8)9/h12H,1-9H3 |
InChI Key |
CVKRBMWTBOHEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](O)(OC(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


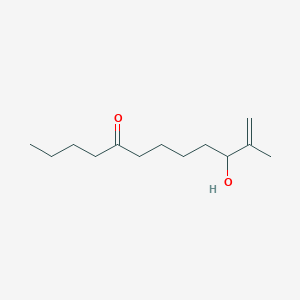
![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
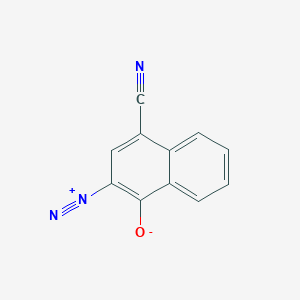
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
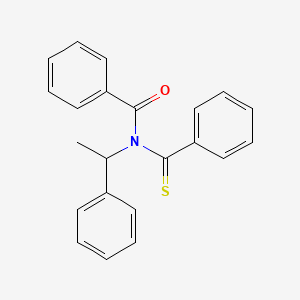
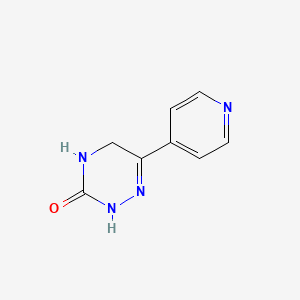
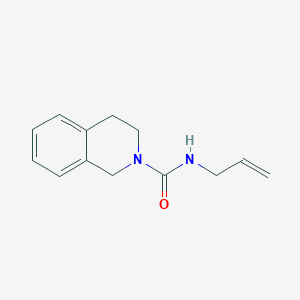
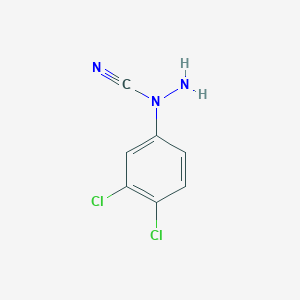
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
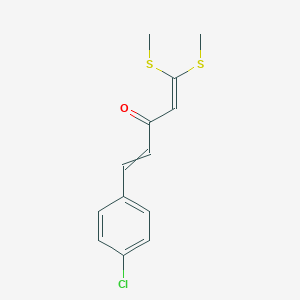
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
